2-Methoxyethyl benzoate
Description
2-Methoxyethyl benzoate is an ester derivative of benzoic acid, characterized by a methoxyethyl group (–OCH₂CH₂OCH₃) attached to the carboxylate moiety. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. This compound is notable for its role in pharmaceutical formulations, particularly in SPINRAZA® (nusinersen), a therapeutic oligonucleotide for spinal muscular atrophy (SMA). The methoxyethyl group enhances solubility and stability in biological systems, making it a critical functional group in drug delivery .
Properties
IUPAC Name |
2-methoxyethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-8-13-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZZOPVYBXOXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281507 | |
| Record name | 2-methoxyethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-71-8 | |
| Record name | NSC21852 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxyethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl benzoate can be synthesized through the esterification of benzoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of 2-methoxyethyl benzoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 2-methoxyethyl benzoate can be hydrolyzed back to benzoic acid and 2-methoxyethanol.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and alcohols.
Substitution: The methoxy group in the ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Benzoic acid and 2-methoxyethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 230 °C |
| Density | 1.07 g/cm³ |
| Solubility in Water | Slightly soluble |
Chemistry
2-Methoxyethyl benzoate serves as a valuable reagent in organic synthesis. It is utilized as a solvent in various chemical reactions due to its favorable properties, such as low volatility and good solubility for organic compounds.
Reactions Involving 2-Methoxyethyl Benzoate
- Esterification : Used to synthesize various esters.
- Hydrolysis : Can be hydrolyzed back to benzoic acid and 2-methoxyethanol under acidic or basic conditions.
- Oxidation : Undergoes oxidation to yield carboxylic acids.
Biology
Research has indicated potential biological activities of 2-methoxyethyl benzoate, including antimicrobial and antioxidant properties. Studies have explored its efficacy against various pathogens, showcasing its potential as a natural preservative.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of 2-methoxyethyl benzoate against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations above 100 µg/mL, suggesting its potential use in food preservation and pharmaceutical applications.
Medicine
In medicinal chemistry, 2-methoxyethyl benzoate is being explored for its therapeutic effects. Its ability to act as a drug delivery agent is of particular interest, especially in formulations aimed at enhancing bioavailability.
Industrial Applications
In the fragrance and flavor industry, 2-methoxyethyl benzoate is utilized due to its pleasant scent profile. It acts as an intermediate in the synthesis of more complex aromatic compounds.
Mechanism of Action
The mechanism of action of 2-methoxyethyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methoxyethanol, which can then exert their effects on biological systems. The specific molecular targets and pathways depend on the context of its use, such as its antimicrobial or antioxidant activities .
Comparison with Similar Compounds
Structural and Functional Analogues
2-Methoxyethyl benzoate belongs to the alkyl benzoate family, which includes esters with varying alkyl or alkoxyalkyl chains. Below is a comparative analysis with key analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Reactivity/Stability |
|---|---|---|---|---|---|
| 2-Methoxyethyl benzoate | C₁₀H₁₂O₃ | 180.20 | Methoxyethyl, benzoate | Pharmaceuticals (e.g., SPINRAZA®) | Moderate hydrolysis resistance in aqueous media |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Ethyl ester, methoxy | Fragrances, flavorants | Higher volatility compared to methoxyethyl derivatives |
| Methyl benzoate | C₈H₈O₂ | 136.15 | Methyl ester | Cosmetics, plasticizers | Rapid hydrolysis under acidic conditions |
| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | Dimethylamino, ethyl ester | Dental resins, photoinitiators | High reactivity in radical polymerization |
| Methyl 2-ethynylbenzoate | C₁₀H₈O₂ | 160.17 | Ethynyl group | Organic synthesis intermediates | Susceptible to alkyne-specific reactions |
Key Findings from Research
Reactivity in Polymer Systems :
- Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (85–90%) in resin cements compared to 2-(dimethylamino)ethyl methacrylate (70–75%) due to enhanced electron-donating effects of the dimethylamino group .
- 2-Methoxyethyl benzoate’s methoxyethyl chain reduces crystallinity, improving compatibility with hydrophobic matrices in drug formulations .
Solubility and Stability :
- Methyl and ethyl benzoates show lower aqueous solubility (0.1–0.5 mg/mL) compared to 2-methoxyethyl benzoate (2.5 mg/mL), attributed to the polar methoxyethyl group .
- Hydrolysis rates follow the order: methyl benzoate > ethyl benzoate > 2-methoxyethyl benzoate, due to steric hindrance from the methoxyethyl chain .
Toxicity Profiles :
Data Tables
Table 1: Physical Properties
| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 2-Methoxyethyl benzoate | 245–250 | -10 | 1.12 |
| Ethyl 2-methoxybenzoate | 235–240 | -5 | 1.10 |
| Methyl benzoate | 199 | -12 | 1.09 |
Biological Activity
2-Methoxyethyl benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on the biological activity of 2-methoxyethyl benzoate, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
2-Methoxyethyl benzoate is an ester formed from benzoic acid and 2-methoxyethanol. Its molecular formula is , with a molecular weight of approximately 180.20 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it suitable for various applications in pharmaceuticals and agriculture.
The biological activity of 2-methoxyethyl benzoate is primarily attributed to its ability to interact with specific molecular targets. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methoxyethanol, which may exert their effects on biological systems. The compound has been studied for its interactions with enzymes and receptors, potentially modulating their activity.
Antimicrobial Activity
Research indicates that 2-methoxyethyl benzoate exhibits significant antimicrobial properties against various microbial strains. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Table 1: Antimicrobial Activity of 2-Methoxyethyl Benzoate
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, 2-methoxyethyl benzoate has been investigated for anti-inflammatory properties . Studies have shown that it can inhibit pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-methoxyethyl benzoate:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 2-methoxyethyl benzoate significantly inhibited the growth of various bacterial strains, with a focus on its mechanism involving disruption of cell membrane integrity .
- Anti-inflammatory Effects : In vitro assays indicated that the compound reduced levels of TNF-α and IL-6 in macrophage cell lines, suggesting its potential role as an anti-inflammatory agent .
- Toxicological Assessment : Toxicity studies have indicated that while 2-methoxyethyl benzoate shows promise for therapeutic use, it may also exhibit cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile .
Comparison with Similar Compounds
To better understand the unique properties of 2-methoxyethyl benzoate, it can be compared with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Methyl benzoate | Ester | Mild antimicrobial activity |
| Ethyl benzoate | Ester | Flavoring agent |
| Propyl benzoate | Ester | Solvent |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methoxyethyl benzoate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves esterification between benzoic acid derivatives and 2-methoxyethanol. For example, analogous esterifications (e.g., acetylsalicylate synthesis) use acetic anhydride and a catalyst like concentrated sulfuric acid under reflux . Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance reaction rates.
- Temperature : Controlled heating (60–80°C) minimizes side reactions (e.g., hydrolysis).
- Purification : Techniques like vacuum distillation or column chromatography isolate the ester .
Q. How can researchers characterize the purity and structural integrity of 2-methoxyethyl benzoate?
- Methodological Answer :
- Spectroscopy : NMR (¹H and ¹³C) confirms ester linkage and methoxyethyl group (δ ~3.3–4.5 ppm for OCH₂CH₂O and δ ~7.5–8.5 ppm for aromatic protons) .
- Chromatography : HPLC with UV detection (λ ~270 nm for benzoate) quantifies purity.
- Melting Point : Compare observed values (if solid) to literature data .
Q. What are the known biological or pharmacological activities associated with 2-methoxyethyl benzoate derivatives?
- Methodological Answer : While direct studies on 2-methoxyethyl benzoate are limited, structurally similar esters (e.g., thiazole-benzoate hybrids) show antimicrobial and anticancer potential via:
- Enzyme inhibition : Thiazole derivatives target bacterial enzymes (e.g., DNA gyrase) .
- Cytotoxicity assays : MTT assays on cancer cell lines (e.g., HeLa) evaluate antiproliferative effects .
Advanced Research Questions
Q. How can reaction pathways for synthesizing 2-methoxyethyl benzoate be optimized to minimize byproducts like hydrolyzed acids?
- Methodological Answer :
- Solvent choice : Anhydrous solvents (e.g., DMF) reduce hydrolysis .
- Stoichiometry : Excess 2-methoxyethanol shifts equilibrium toward ester formation.
- Kinetic monitoring : In-situ FTIR tracks ester bond formation (C=O stretch ~1720 cm⁻¹) .
Q. What analytical strategies resolve contradictions in reported biological efficacy of benzoate derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response studies : Establish EC₅₀ values across cell lines to differentiate targeted vs. nonspecific toxicity .
- Mechanistic profiling : RNA sequencing identifies pathways affected (e.g., oxidative stress vs. apoptosis) .
- Comparative meta-analysis : Reconcile discrepancies using standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What role does the 2-methoxyethyl group play in enhancing metabolic stability for pharmaceutical applications?
- Methodological Answer :
- Metabolic assays : Incubate with liver microsomes to measure degradation rates. The methoxyethyl group reduces esterase susceptibility compared to ethyl esters .
- Stability studies : Monitor plasma half-life in rodent models; compare to unmodified benzoates .
Q. How can computational modeling predict the reactivity of 2-methoxyethyl benzoate in novel synthetic applications?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
